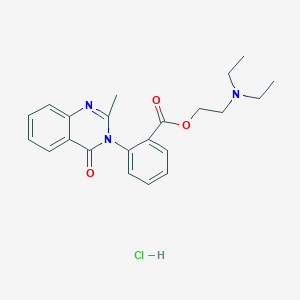
2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride is a compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone moiety in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride typically involves the reaction of 2-methyl-4-oxoquinazoline with 2-(diethylamino)ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production requirements, and additional purification steps are incorporated to ensure the quality and consistency of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups and oxidation states. These products are of interest due to their potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved in its mechanism of action are complex and may include modulation of signal transduction pathways, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-(diethylamino)ethyl 4-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)benzoate
- 2-(diethylamino)ethyl 4-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)benzoate.
Uniqueness
The uniqueness of 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride lies in its specific structure, which imparts distinct pharmacological properties. Its ability to interact with specific molecular targets and its diverse biological activities make it a compound of significant interest in medicinal chemistry.
Eigenschaften
CAS-Nummer |
2619-06-9 |
|---|---|
Molekularformel |
C22H26ClN3O3 |
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C22H25N3O3.ClH/c1-4-24(5-2)14-15-28-22(27)18-11-7-9-13-20(18)25-16(3)23-19-12-8-6-10-17(19)21(25)26;/h6-13H,4-5,14-15H2,1-3H3;1H |
InChI-Schlüssel |
QRTTWUJUUGHNBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
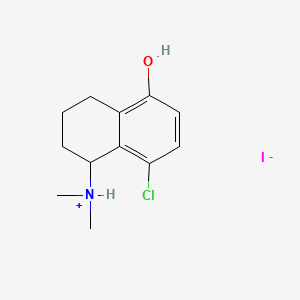
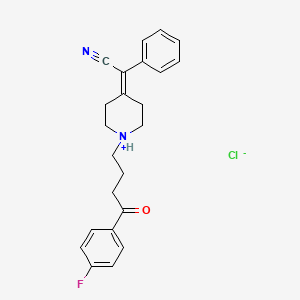
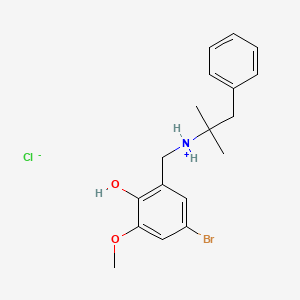
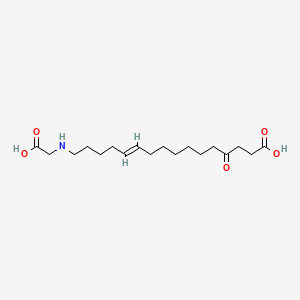
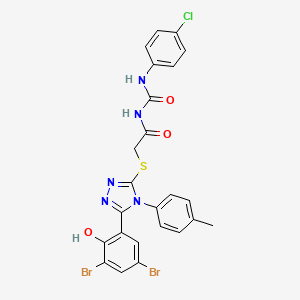
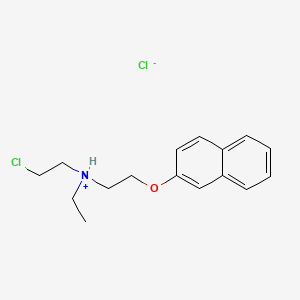
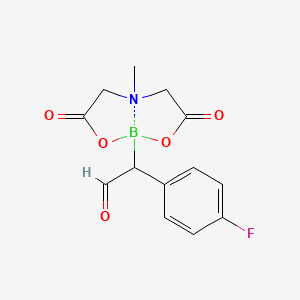
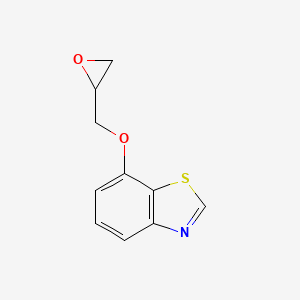


![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)

